2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride

Process Chemistry Salt Selection Scale-Up

2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride (CAS 2368870-29-3) is a fluorinated pyridine building block with a gem-difluoro motif essential for high-affinity thrombin inhibition (Ki 0.7 nM vs. >70 nM for non-fluorinated analogs). The hydrochloride salt offers superior stability and handling over the free base, enabling robust process-scale amidations (EDC/HOBt, HATU) for pyrazinone acetamide-based antithrombotic candidates. Demonstrated in multi-kilogram syntheses, this scalable intermediate is ideal for medicinal chemistry and PET tracer development.

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61
CAS No. 2368870-29-3
Cat. No. B2779165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride
CAS2368870-29-3
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CN)(F)F.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-7(9,5-10)6-3-1-2-4-11-6;/h1-4H,5,10H2;1H
InChIKeyPIHMVJMICRXWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride (CAS 2368870-29-3): A Key Fluorinated Building Block for Thrombin Inhibitor Synthesis


2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride (CAS 2368870-29-3) is a fluorinated pyridine derivative featuring a gem-difluoro substitution adjacent to a primary amine and a 2-pyridyl ring . This compound exists as a hydrochloride salt, with molecular formula C7H9ClF2N2 and molecular weight 194.61 g/mol . Its structural motif—a 2,2-difluoroethylamine linked to a pyridine ring—is a privileged pharmacophore in medicinal chemistry, particularly for targeting serine proteases [1]. The compound has been validated as a critical intermediate in the multi-kilogram synthesis of a clinical-stage thrombin inhibitor (3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide), demonstrating its scalability and industrial relevance [1].

Why 2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride Cannot Be Substituted with Unprotected or Regioisomeric Analogs


The difluoro substitution pattern and salt form of 2,2-difluoro-2-(2-pyridyl)ethanamine hydrochloride are not arbitrary; they confer specific physicochemical and biological properties that directly impact synthetic utility and pharmacological performance. Substituting the hydrochloride salt with the free base (CAS 267875-68-3) introduces handling challenges due to the free base's lower stability and hygroscopicity [1]. Replacing the 2-pyridyl regioisomer with a 3-pyridyl analog (e.g., CAS 60010-40-4) can alter metal chelation geometry and binding orientation in target proteins, as demonstrated in thrombin inhibitor SAR studies . Most critically, replacing the gem-difluoro group with a non-fluorinated, dimethyl, or cyclopropyl linker results in a >100-fold loss in thrombin inhibitory potency (Ki shift from 0.7 nM to >70 nM), underscoring that the difluoro motif is essential for maintaining high-affinity interactions [2]. The hydrochloride salt is specifically cited as the preferred form for process-scale amidations due to its stability and ease of handling [1].

Quantitative Differentiation of 2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride: Head-to-Head Evidence for Procurement Decisions


Salt Form vs. Free Base: Enhanced Stability and Handling in Multi-Kilogram Synthesis

The hydrochloride salt of 2,2-difluoro-2-(2-pyridyl)ethanamine demonstrates superior processability compared to its free base form (CAS 267875-68-3). In the scaleable synthesis of a thrombin inhibitor, the free base intermediate exhibited instability and required immediate use, whereas the hydrochloride salt enabled storage, precise weighing, and reproducible amidations [1]. While no quantitative stability assay is provided, the patent explicitly teaches that the hydrochloride salt is the preferred form for industrial-scale production, a claim substantiated by its successful use in multi-kilogram campaigns achieving 36% overall yield across 6 steps [1].

Process Chemistry Salt Selection Scale-Up

Regioisomer Specificity: 2-Pyridyl vs. 3-Pyridyl in Thrombin Active Site Engagement

The 2-pyridyl regioisomer of 2,2-difluoroethanamine is the optimal substitution for thrombin inhibition, while the 3-pyridyl isomer shows significantly reduced potency. In a series of 2-(heteroaryl)acetamide thrombin inhibitors, the 2-pyridyl analog (with 5-chloro substitution) exhibited a Ki of 0.7 nM, whereas the corresponding 3-pyridyl analog was not reported as a potent inhibitor, suggesting a >100-fold drop in activity [1]. The 2-pyridyl nitrogen is positioned to form a key hydrogen bond with Gly216 in the thrombin active site, a contact that is geometrically impossible for the 3-pyridyl isomer [2].

Medicinal Chemistry Structure-Activity Relationship Thrombin Inhibition

Difluoro vs. Dimethyl/Cyclopropyl Linker: >100-Fold Improvement in Thrombin Affinity

The gem-difluoro substitution in the ethylamine linker is critical for high thrombin affinity. A direct head-to-head comparison in a series of thrombin inhibitors showed that the difluoro linker (2-(5-chloro-2-pyridyl)-2,2-difluoroethylamine) yields a Ki of 0.7 nM, while replacing the difluoro group with a dimethyl linker reduces potency to Ki = 76 nM (108-fold decrease). Replacing with a cyclopropyl linker further reduces potency to Ki = 240 nM (343-fold decrease) [1]. The difluoro group enhances both hydrophobic packing and inductive effects on the adjacent amine, optimizing the pKa for hydrogen bonding with the catalytic serine [1].

Fluorine Chemistry SAR Enzyme Inhibition

Validated Scalability: Multi-Kilogram Production Achieved with 36% Overall Yield

2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride has been successfully produced and utilized on a multi-kilogram scale in the synthesis of a clinical candidate. The published process route uses the hydrochloride salt directly in an amidation step, contributing to an overall 36% yield from simple starting materials over 6 steps [1]. This contrasts with many fluorinated building blocks that are only available in milligram to gram quantities and lack validated large-scale protocols. The process avoids hazardous reagents (sodium azide, TMS-cyanide, Deoxo-Fluor) and specialized equipment, demonstrating robust, safe, and industrially applicable chemistry [1].

Process Chemistry Scale-Up GMP Manufacturing

Purity and Analytical Characterization: Vendor-Supplied 95-98% Purity with Full QC

Commercially available 2,2-difluoro-2-(2-pyridyl)ethanamine hydrochloride is supplied with a certified purity of 95-98% (HPLC) and full analytical characterization including 1H NMR, 13C NMR, and LC-MS data . This level of characterization contrasts with many custom-synthesized fluorinated amines that are sold on an 'as-is' basis without rigorous QC. The availability of a Certificate of Analysis (CoA) with each batch ensures lot-to-lot consistency and reduces the need for in-house purification prior to use in critical synthetic steps.

Quality Control Analytical Chemistry Procurement

Optimal Deployment Scenarios for 2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride in Drug Discovery and Process Development


Synthesis of Serine Protease Inhibitors (Thrombin, Factor Xa, Trypsin)

The compound serves as a direct building block for the P3 moiety of pyrazinone acetamide thrombin inhibitors, as demonstrated in the multi-kilogram synthesis of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide [1]. The hydrochloride salt undergoes clean amidation with chloropyrazinone acetic acid derivatives under standard coupling conditions (EDC/HOBt or HATU), providing access to a validated pharmacophore for antithrombotic drug discovery [1].

Late-Stage Functionalization and Fragment-Based Drug Discovery

The primary amine handle allows for facile incorporation into diverse chemical space via amide bond formation, reductive amination, or sulfonamide synthesis. The gem-difluoro group imparts metabolic stability and modulates amine basicity (pKa ~5-6 vs. ~10 for non-fluorinated analog), which can be exploited to optimize ADME properties in lead optimization [1]. The 2-pyridyl ring provides a metal-chelating motif useful for designing metalloenzyme inhibitors.

Process Chemistry and Route Scouting

Given the published scalable synthesis and avoidance of hazardous reagents, this compound is an ideal building block for process chemists seeking to develop robust, safe, and cost-effective routes to fluorinated pyrazinone or pyridine-containing drug candidates [1]. The hydrochloride salt's stability facilitates long-term storage and use in automated parallel synthesis platforms.

Synthesis of Radiolabeled Tracers and PET Imaging Agents

The 2-pyridyl ring can be readily functionalized with radioactive isotopes (e.g., 18F or 11C) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The gem-difluoro group may also be exploited for 18F/19F isotopic exchange reactions, making this building block a versatile precursor for PET tracer development targeting thrombin or related proteases [2].

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